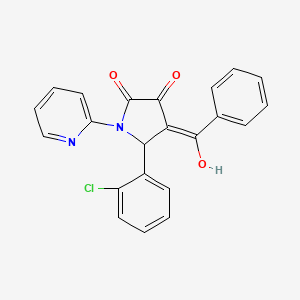![molecular formula C23H27N3O2 B5501537 4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)
4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The exploration of complex organic molecules, such as tetrahydro-1,4-benzoxazepin derivatives, encompasses a broad spectrum of scientific interest due to their potential applications in medicinal chemistry and material science. These compounds often exhibit a wide range of biological activities and chemical properties, making them valuable subjects for synthesis and structural analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including esterification, Claisen type reactions, and cyclo-condensation processes. For example, a practical synthesis method for an orally active CCR5 antagonist highlighted the complexity and intricacy of synthesizing tetrahydro-1,4-benzoxazepin derivatives, starting from esterification to final amidation steps (Ikemoto et al., 2005).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the configuration and conformation of synthesized compounds. The structural reassignment of compounds initially reported as benzazepin derivatives to their correct structures underscores the importance of rigorous structural validation (Anastasiou et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving tetrahydro-1,4-benzoxazepin derivatives can lead to a variety of products depending on the reaction conditions and the nature of the reactants. For instance, reactions of azine phosphoranes with benzalphthalide showcased the formation of pyrazolo[1,5-d][2,4]benzoxazepines, demonstrating the reactive flexibility of benzoxazepin derivatives (Schweizer et al., 1993).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments and for their application in drug formulation and material science. The analysis of physical properties often requires a combination of techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to determining the applications of tetrahydro-1,4-benzoxazepin derivatives. Investigations into the antimicrobial and anti-inflammatory activities of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety exemplify the diverse chemical behaviors and potential applications of these compounds (Kendre et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Kendre, Landge, and Bhusare (2015) explored the synthesis of novel derivatives, including pyrazole and benzoxazepine compounds. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, demonstrating the potential of such chemical structures in medical research applications (Kendre, Landge, & Bhusare, 2015).
Ring Transformation and Structural Studies
Kurasawa et al. (1988) investigated the transformation of 1,5-benzoxazepines into spirobenzoxazoles, contributing to the understanding of the chemical behavior and potential applications of benzoxazepine derivatives in synthetic chemistry (Kurasawa et al., 1988).
Practical Synthesis in Pharmacology
Ikemoto et al. (2005) developed a practical synthesis method for a CCR5 antagonist, which involved a benzazepine core structure. This research highlights the significance of such compounds in the development of pharmaceutical agents (Ikemoto et al., 2005).
Molecular Structure Analysis
Holzer et al. (2003) conducted NMR spectroscopic investigations on compounds with a pyrazolone structure, contributing to the field of molecular structure analysis and its implications in chemistry and pharmaceutical sciences (Holzer et al., 2003).
Reassignment of Compound Structures
Anastasiou et al. (1993) reexamined the structures of certain benzazepin-5-ols, leading to a reassignment of their structure. This kind of research is crucial in ensuring the accuracy of chemical compound identification in scientific studies (Anastasiou et al., 1993).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(2-methylphenyl)-4-[(1-propan-2-ylpyrazol-4-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16(2)26-14-18(12-24-26)13-25-8-9-28-23-20(15-25)10-19(11-22(23)27)21-7-5-4-6-17(21)3/h4-7,10-12,14,16,27H,8-9,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOBSYDGVRWIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(C(=C2)O)OCCN(C3)CC4=CN(N=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)
![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)

![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)
![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)
![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)
![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)
![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)